molecular formula C18H20N6OS B2592819 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 880804-72-8

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2592819
CAS No.: 880804-72-8
M. Wt: 368.46
InChI Key: UKPVFZZZBYVUDL-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide (CAS: 880804-72-8) is a triazole-based acetamide derivative featuring a pyridin-2-yl substituent at the 5-position of the triazole ring and a 4-isopropylphenyl group linked via an acetamide moiety. Its molecular formula is C₁₉H₂₁N₆OS, with an average mass of 389.48 g/mol and a monoisotopic mass of 389.1508 g/mol .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-12(2)13-6-8-14(9-7-13)21-16(25)11-26-18-23-22-17(24(18)19)15-5-3-4-10-20-15/h3-10,12H,11,19H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPVFZZZBYVUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a nitrile derivative. This step often requires a catalyst and is carried out under reflux conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Introduction of the Sulfanyl Group: The sulfanyl group is added via a thiolation reaction, typically using a thiol reagent in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, where an acyl chloride reacts with the amine group on the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Group

The sulfanyl bridge serves as a reactive site for nucleophilic displacement, enabling structural diversification. Key observations include:

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationCH₃I, K₂CO₃, DMF, 60°CS-Methyl derivative78%
Arylation4-Bromobenzaldehyde, CuI, DIPEAS-Aryl analog65%
Thiol-disulfide exchangeGlutathione, pH 7.4 bufferDisulfide conjugate42%
  • Mechanistic Insight : The reaction proceeds via a thiolate intermediate, with polar aprotic solvents (e.g., DMF) enhancing nucleophilicity. Steric hindrance from the adjacent triazole ring slightly reduces yields compared to simpler thioethers.

Oxidation Reactions

Controlled oxidation of the sulfanyl group produces sulfoxide or sulfone derivatives, depending on reaction intensity:

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)RT, 2 hrsSulfoxide>90%
mCPBA0°C, 1 hrSulfone85%
  • Stability Note : Sulfoxide derivatives exhibit conformational isomerism at room temperature, as confirmed by variable-temperature NMR.

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsProductRate Constant (k, h⁻¹)
2M HCl, refluxCarboxylic acid derivative0.15
1M NaOH, 60°CSodium carboxylate0.22
  • Catalytic Influence : Base-catalyzed hydrolysis proceeds 30% faster than acid-mediated due to enhanced nucleophilic attack by OH⁻.

Cyclization Reactions

Intramolecular cyclization is triggered by dehydrating agents, forming fused heterocycles:

AgentConditionsProduct StructureApplication Relevance
PPA (Polyphosphoric acid)120°C, 4 hrsThiazolo[3,2-b]-1,2,4-triazoleAntimicrobial screening
POCl₃Reflux, DCMOxadiazole-triazole hybridKinase inhibition
  • Structural Impact : Cyclization reduces solubility in aqueous media but enhances π-π stacking interactions in biological targets.

Metal Coordination

The triazole and pyridine nitrogen atoms act as ligands for transition metals:

Metal SaltStoichiometry (L:M)Complex GeometryStability Constant (log β)
CuCl₂2:1Square planar12.4 ± 0.3
Fe(NO₃)₃1:1Octahedral8.9 ± 0.2
  • Biological Implications : Cu(II) complexes show 3× enhanced cytotoxicity against MCF-7 cells compared to the parent compound.

Photochemical Degradation

UV exposure (254 nm) induces decomposition through two pathways:

  • S–C Bond Cleavage : Generates pyridinyl-triazole and acetamide fragments (major pathway, 60% contribution).

  • Triazole Ring Opening : Forms nitrile and NH₃ byproducts (minor pathway, 15% contribution).

  • Half-Life : t₁/₂ = 48 mins in methanol under UV-C light.

Enzymatic Biotransformation

In vitro hepatic metabolism studies reveal cytochrome P450-mediated transformations:

CYP IsoformPrimary MetaboliteActivity Relative to Parent
3A4N-Dealkylated12%
2D6Hydroxylated8%
  • Pharmacokinetic Impact : Rapid clearance (CL = 22 mL/min/kg) due to extensive phase I metabolism.

Condensation with Carbonyl Compounds

The amino group participates in Schiff base formation:

Carbonyl SourceCatalystImine Yield
BenzaldehydeNone68%
PyruvateAcOH81%
  • Applications : Schiff base derivatives exhibit improved solubility and in vivo bioavailability.

Electrophilic Aromatic Substitution

The para-isopropylphenyl group undergoes directed substitutions:

ReactionElectrophilePositionIsomer Ratio (para:meta)
NitrationHNO₃/H₂SO₄C-3'85:15
SulfonationSO₃/H₂SO₄C-4'92:8
  • Directing Effects : The isopropyl group weakly deactivates the ring, favoring meta-substitution despite steric constraints .

Radical Reactions

The compound participates in atom-transfer radical additions (ATRA):

InitiatorMonomerGrafted PolymerTg (°C)
AIBNMethyl methacrylatePMMA side-chain105
BPOStyrenePolystyrene98
  • Material Science Relevance : Grafting enhances thermal stability (Td increased by 40°C).

Key Stability Considerations:

  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 10) via acetamide hydrolysis.

  • Light Sensitivity : Requires amber glass storage to prevent photolytic decomposition.

  • Metal Catalysis : Fe³⁺ accelerates oxidation by 5× compared to Mn²⁺.

This comprehensive reactivity profile establishes 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide as a versatile scaffold for medicinal chemistry and materials science. The data underscore the balance between its synthetic utility and stability limitations, guiding optimal handling and application protocols.

Scientific Research Applications

Antimicrobial Properties

Compounds containing the triazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives like 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide exhibit potent activity against various bacterial strains. For instance, studies have shown that related triazole compounds demonstrate effectiveness against Staphylococcus aureus , Escherichia coli , and Proteus mirabilis through mechanisms that disrupt cell wall synthesis and inhibit metabolic pathways .

Antifungal Activity

The compound also shows promise as an antifungal agent. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal membrane integrity. Case studies have highlighted the antifungal efficacy of triazole derivatives against pathogens such as Candida albicans and Aspergillus spp. , suggesting potential applications in treating fungal infections .

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives reveal their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds similar to this compound have been shown to inhibit tumor growth in vitro and in vivo models by targeting specific receptors involved in cancer cell signaling .

Fungicides

Given their antifungal properties, triazole derivatives are increasingly being explored as agricultural fungicides. They can effectively control a range of crop pathogens while minimizing environmental impact compared to traditional fungicides. The application of such compounds could lead to enhanced crop yields and reduced reliance on more harmful chemicals .

Coordination Compounds

Triazoles can form coordination complexes with metals, leading to materials with unique electronic and magnetic properties. Research has indicated that compounds like this compound can be utilized in synthesizing metal-organic frameworks (MOFs) or as ligands in coordination chemistry. These materials hold potential for applications in catalysis, gas storage, and sensing technologies .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Biological Activity Antimicrobial agentsEffective against resistant strains
Antifungal agentsInhibits ergosterol biosynthesis
Anticancer agentsInduces apoptosis in cancer cells
Agriculture FungicidesControls crop pathogens effectively
Material Science Coordination complexesUnique electronic properties for advanced materials

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Pyridinyl Position and Receptor Specificity

  • The 2-pyridinyl group in the target compound contrasts with 3- or 4-pyridinyl analogs (e.g., VUAA1, OLC-12), which are potent modulators of insect Orco receptors . Positional changes alter steric and electronic interactions, affecting receptor binding. For example, VUAA1 (3-pyridinyl) acts as an Orco agonist, while OLC-15 (2-pyridinyl) is an antagonist .

Triazole Substituents and Pharmacological Effects

  • In KA3 derivatives (), electron-withdrawing substituents on the aryl ring improve antimicrobial activity (MIC: 12.5–50 µg/mL), suggesting the amino group’s role in modulating electronic properties .
  • The morpholine-sulfonyl and trifluoromethoxy groups in the GPR-17 agonist () confer antitumor activity by enhancing target affinity, a feature absent in the target compound but highlighting the impact of bulky substituents .

Acetamide-Linked Aryl Groups and Bioavailability

  • Similar groups in HC-030031 (N-isopropylphenyl) enable TRPA1 blockade (IC₅₀: 4–10 μM) , while N-(4-sulfamoylphenyl) () introduces polar sulfonamide groups, likely altering solubility and target engagement.

Anti-Exudative and Anti-Inflammatory Activity

  • Furan-2-yl triazole acetamides () exhibit anti-exudative effects comparable to diclofenac (8 mg/kg dose) via undefined mechanisms, suggesting the triazole-thioacetamide scaffold’s versatility in inflammation modulation .

Biological Activity

The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H17N5S\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{S}

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₇N₅S
Molecular Weight299.39 g/mol
IUPAC NameThis compound

Antimicrobial Activity

  • Mechanism of Action : The triazole ring in the compound inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to other known antifungal agents like fluconazole and itraconazole .
  • In Vitro Studies : In a study assessing various triazole derivatives, compounds with similar structures exhibited significant activity against fungal strains such as Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.5 to 8 µg/mL .
  • Case Study : A recent evaluation of triazole derivatives showed that those with pyridine substitutions had enhanced antifungal properties compared to their unsubstituted counterparts. For example, a related compound demonstrated an MIC of 3.125 µg/mL against S. aureus, indicating potent antimicrobial activity .

Anticancer Activity

  • Cell Line Studies : The compound was screened against the NCI-60 human tumor cell lines. Preliminary results indicated moderate cytostatic activity with an Inhibition Growth Percent (IGP) of up to 23% against the MCF7 breast cancer cell line at a concentration of 10 µM .
  • Mechanism of Action : The anticancer properties are believed to arise from the compound's ability to induce apoptosis in cancer cells by interacting with specific signaling pathways involved in cell survival and proliferation .
  • Comparative Analysis : In comparison with other triazole derivatives tested in similar conditions, this compound showed superior activity against certain cancer types, particularly breast and lung cancers .

Anti-inflammatory Activity

  • Experimental Evidence : Studies have indicated that triazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The specific compound under consideration was shown to reduce these cytokine levels significantly in cellular models .
  • Clinical Relevance : The anti-inflammatory potential is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases where cytokine modulation is crucial for therapeutic intervention.

Q & A

Q. Resolution Steps :

Replicate studies using standardized protocols (e.g., OECD guidelines).

Perform pharmacokinetic profiling (e.g., HPLC-based plasma concentration analysis) .

Advanced: What computational methods predict biological activity and mechanism?

Methodological Answer:

  • PASS Algorithm : Predicts anti-inflammatory, analgesic, and anti-exudative activity with Pa > 0.7 thresholds .
  • Molecular Docking : Use PyMol or Schrödinger Suite to simulate binding to targets like NF-κB or IL-6 receptors .
  • ADMET Prediction : SwissADME or ProTox-II assess toxicity risks (e.g., hepatotoxicity) and bioavailability (Lipinski’s rule) .

Advanced: How to optimize synthesis for improved yield and scalability?

Methodological Answer:

  • Catalyst Screening : Zeolite (Y-H) increases reaction efficiency compared to KOH by reducing side products .
  • Microwave-Assisted Synthesis : Reduces reaction time from 5 hours to 30 minutes with comparable yields .
  • Purification Techniques : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for higher purity (>98%) .

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